molecular formula C27H25FN2O3 B2616167 7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one CAS No. 904006-95-7

7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

Cat. No. B2616167
M. Wt: 444.506
InChI Key: LXYWABZZIVZBDO-UHFFFAOYSA-N
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Description

The compound contains a chromen-4-one group, a piperazine ring, and a fluorophenyl group. Chromen-4-one is a class of organic compounds characterized by a fused ring structure of benzene and pyran, with a ketone functional group on the pyran ring . Piperazine is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The fluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-4-one group, the piperazine ring, and the fluorophenyl group. These groups would be connected by ether and alkyl linkages .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ketone group in the chromen-4-one moiety, the basicity of the nitrogen atoms in the piperazine ring, and the electronegativity of the fluorine atom in the fluorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar ketone group and the basic nitrogen atoms might make this compound soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. The presence of the fluorine atom might make this compound potentially hazardous due to the high reactivity of fluorine .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If this compound shows promising biological activity, it could be developed into a pharmaceutical .

properties

IUPAC Name

7-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O3/c28-21-6-8-22(9-7-21)30-14-12-29(13-15-30)16-17-32-23-10-11-24-26(18-23)33-19-25(27(24)31)20-4-2-1-3-5-20/h1-11,18-19H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYWABZZIVZBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

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